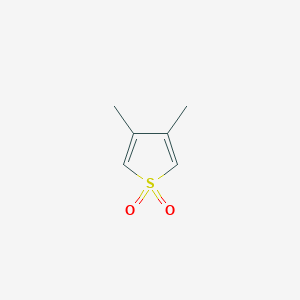
Thiophene, 3,4-dimethyl-, 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophene, 3,4-dimethyl-, 1,1-dioxide is a heterocyclic organic compound. It consists of a five-membered aromatic ring with four carbon atoms and a sulfur atom, with two methyl groups attached at the 3 and 4 positions and two oxygen atoms bonded to the sulfur atom, forming a sulfone group. This compound is known for its unique chemical properties and reactivity, making it a valuable compound in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
Thiophene, 3,4-dimethyl-, 1,1-dioxide can be synthesized through the oxidation of thiophenes. One common method involves the use of oxidizing agents such as hydrogen peroxide or peracids to convert thiophene derivatives into their corresponding dioxides . The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and optimize the yield. The use of catalysts and advanced purification techniques ensures the production of high-quality thiophene dioxides suitable for various applications .
化学反応の分析
Types of Reactions
Thiophene, 3,4-dimethyl-, 1,1-dioxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxide back to the parent thiophene or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.
Reduction: Catalytic hydrogenation using catalysts such as palladium or nickel.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Parent thiophene, partially reduced thiophenes.
Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.
科学的研究の応用
Thiophene, 3,4-dimethyl-, 1,1-dioxide has a wide range of applications in scientific research:
作用機序
The mechanism of action of thiophene, 3,4-dimethyl-, 1,1-dioxide involves its interaction with various molecular targets and pathways. The sulfone group in the compound can act as an electron-withdrawing group, influencing the reactivity of the thiophene ring. This can lead to the formation of reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects .
類似化合物との比較
Thiophene, 3,4-dimethyl-, 1,1-dioxide can be compared with other similar compounds, such as:
Thiophene: The parent compound without the sulfone group.
Thiophene, 2,5-dimethyl-, 1,1-dioxide: A similar compound with methyl groups at different positions.
Furan: An analogous compound with an oxygen atom instead of sulfur.
Pyrrole: An analogous compound with a nitrogen atom instead of sulfur.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfone group, which imparts distinct chemical and physical properties.
特性
CAS番号 |
52001-20-4 |
|---|---|
分子式 |
C6H8O2S |
分子量 |
144.19 g/mol |
IUPAC名 |
3,4-dimethylthiophene 1,1-dioxide |
InChI |
InChI=1S/C6H8O2S/c1-5-3-9(7,8)4-6(5)2/h3-4H,1-2H3 |
InChIキー |
ZAVLAKVHPSKNCI-UHFFFAOYSA-N |
正規SMILES |
CC1=CS(=O)(=O)C=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


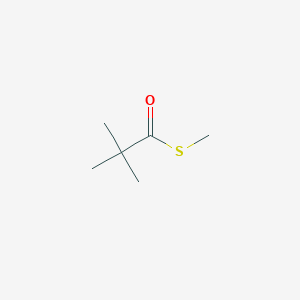

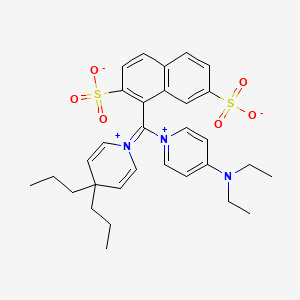


![{2-[(2,4,4-Trimethylpentan-2-yl)peroxy]propan-2-yl}benzene](/img/structure/B14652928.png)
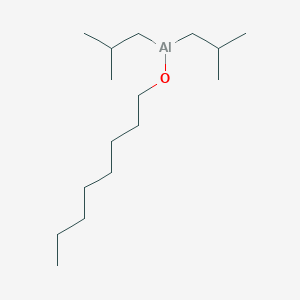
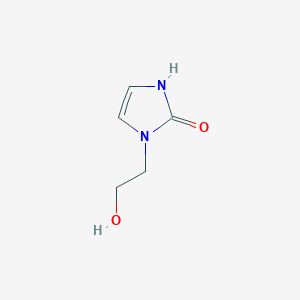
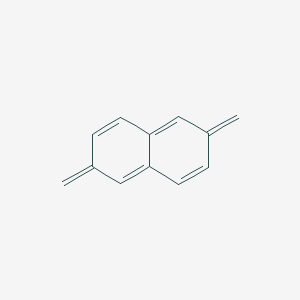
![N-[(Piperazin-1-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14652951.png)
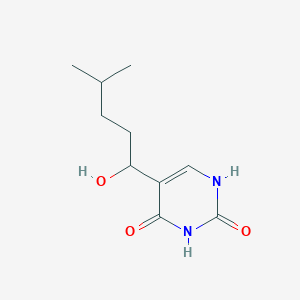
![2-Oxo-2-phenyl-1-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl acetate](/img/structure/B14652964.png)
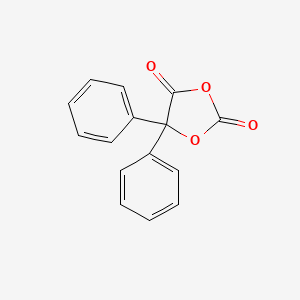
![2,2,2-Trifluoro-N-[3-(triethoxysilyl)propyl]acetamide](/img/structure/B14652994.png)
